

Discovery and history of Enoxacin hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Enoxacin hydrate

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An In-depth Technical Guide to the Discovery and History of **Enoxacin Hydrate**

Introduction

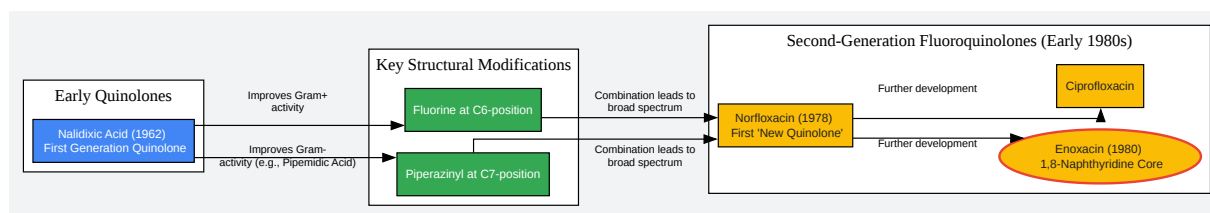
Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2] As a second-generation quinolone, it marked a significant step in the development of this class of antibiotics, exhibiting potent activity against a wide range of Gram-negative and some Gram-positive bacteria.[1][3] Its primary applications have been in the treatment of urinary tract infections (UTIs) and gonorrhea.[1][4] This document provides a comprehensive technical overview of the discovery, history, mechanism of action, pharmacokinetics, and key experimental methodologies related to Enoxacin. While its clinical use has been superseded by newer agents with more favorable safety profiles, recent research into its role in modulating microRNA (miRNA) biogenesis has renewed scientific interest in the compound.[5][6][7]

Discovery and Developmental History

The development of Enoxacin is rooted in the history of quinolone antibiotics, which began with the discovery of nalidixic acid in 1962.[8][9] The subsequent breakthrough was the addition of a fluorine atom at the C6-position and a piperazinyl group at the C7-position of the quinolone nucleus, which dramatically enhanced antibacterial potency and spectrum.[9][10] This led to the first "new quinolone," norfloxacin, in 1978.[9]

Enoxacin, a 1,8-naphthyridine derivative, was discovered in 1980.[8] It emerged as part of an intense period of research and development in the early 1980s that also produced other key fluoroquinolones like ciprofloxacin and ofloxacin.[9][10] Enoxacin demonstrated a broad spectrum of activity, particularly against Gram-negative pathogens, and was developed for oral

administration.[3] However, its clinical application was later limited by adverse effects, including phototoxicity and central nervous system (CNS) events.[5] It is no longer available for use in the United States.[1]



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Caption: Logical workflow of quinolone development leading to Enoxacin.

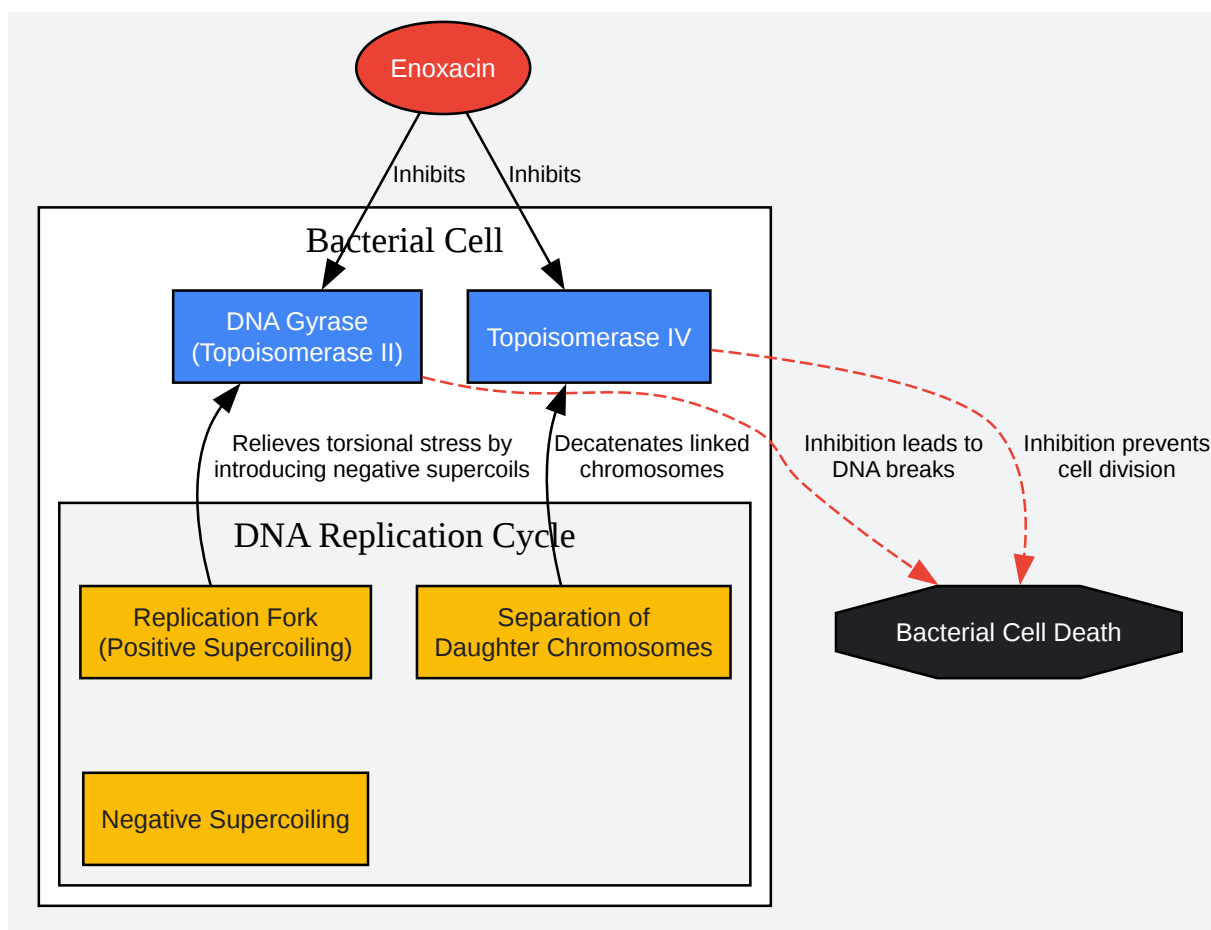
Mechanism of Action

Antibacterial Activity

Enoxacin exerts its bactericidal effect by interfering with bacterial DNA replication.[1][11] Its primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][12][13]

- **Inhibition of DNA Gyrase:** In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Enoxacin binds to the enzyme-DNA complex, stabilizing it and trapping the gyrase on the DNA. This leads to breaks in the bacterial chromosome and ultimately cell death.[11][12]
- **Inhibition of Topoisomerase IV:** In Gram-positive bacteria, the main target is Topoisomerase IV. This enzyme is critical for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting Topoisomerase IV, Enoxacin prevents the segregation of replicated DNA into daughter cells, thereby blocking cell division.[1][13]

The inhibition of these enzymes effectively halts essential cellular processes, including DNA replication, transcription, and repair, leading to rapid bacterial cell death.[1]

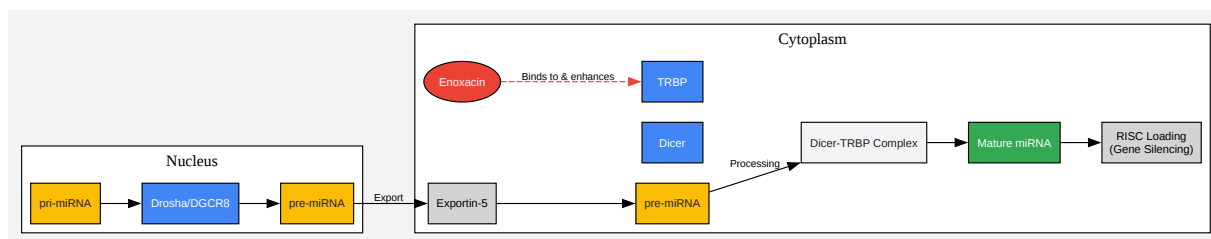


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Caption: Enoxacin's antibacterial mechanism of action.

Modulation of miRNA Biogenesis

More recently, Enoxacin has been identified as a small-molecule enhancer of microRNA (SMER).[6] It promotes the maturation of miRNAs by binding to the TAR RNA-binding protein 2 (TRBP), a cofactor of the Dicer enzyme.[13][14] The Dicer/TRBP complex is central to the processing of precursor-miRNAs (pre-miRNAs) into mature miRNAs. Enoxacin appears to enhance the affinity of TRBP for pre-miRNAs, thus increasing the efficiency of Dicer processing and boosting the overall levels of mature miRNAs.[6][14] This activity is distinct from its antibacterial properties and has led to investigations into its potential as an anticancer agent.[6][13]



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Caption: Enoxacin's role in the miRNA biogenesis pathway.

Pharmacokinetic Properties

Enoxacin is characterized by rapid and extensive absorption after oral administration, with high bioavailability.[1][15] Its pharmacokinetic parameters allow for effective twice-daily dosing.[15]

Parameter	Value (Dose)	Study Population	Reference
Bioavailability	~89%	Healthy Volunteers	[16]
87%	Elderly Patients	[17]	
Time to Peak (Tmax)	1 - 2 hours	Healthy Volunteers	[16]
Peak Conc. (Cmax)	1.0 mg/L (200 mg oral)	Healthy Volunteers	[16]
3.8 mg/L (800 mg oral)	Healthy Volunteers	[16]	
5.45 mg/L (400 mg oral)	Elderly Patients	[17]	
Elimination Half-life (t _{1/2})	3.3 - 4.7 hours (dose-dependent)	Healthy Volunteers	[16]
~6 hours (normal renal function)	General	[1][18]	
9.1 hours	Elderly Patients	[17]	
Volume of Distribution (Vd)	~2.8 L/kg	Healthy Volunteers	[16]
Protein Binding	35% - 40%	General	[1]
Excretion	~60% unchanged in urine within 24h	General	[1][18]
51-53% in urine	Healthy Volunteers	[16]	

Antimicrobial Spectrum and Efficacy

Enoxacin is active against a wide array of pathogens, though its primary strength is against Gram-negative bacteria.[3][12]

Organism Type	Activity Level	Examples	Reference
Gram-Negative	High	Enterobacteriaceae (e.g., E. coli), Neisseria gonorrhoeae	[3][19]
Moderate	Pseudomonas aeruginosa	[20][21]	
Gram-Positive	Moderate	Staphylococcus aureus	[3][19]
Poor	Streptococci	[19]	

Minimum Inhibitory Concentration (MIC) Data

MIC values are a key measure of an antibiotic's potency. Studies have established MIC breakpoints for Enoxacin to guide susceptibility testing.

MIC Breakpoint	Interpretation	Zone Diameter (10 µg disk)	Reference
≤ 2.0 µg/mL	Susceptible	≥ 18 mm	[19]
4.0 µg/mL	Intermediate	15 - 17 mm	[19]
> 4.0 µg/mL	Resistant	≤ 14 mm	[19]

Note: In one study, over 90% of Enterobacteriaceae isolates were inhibited at a concentration of 0.5 µg/mL.[19] Another study found that the MIC for 95% of 120 multiply resistant Gram-negative isolates was ≤ 2 µg/mL.[21]

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of Enoxacin against a bacterial isolate.[22][23]

1. Preparation of Materials:

- **Enoxacin Stock Solution:** Prepare a concentrated stock solution of **Enoxacin hydrate** in an appropriate solvent (e.g., water with minimal NaOH for solubility) and sterilize by filtration.
- **Bacterial Inoculum:** Culture the test organism overnight on an appropriate agar plate. Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.[\[23\]](#)
- **Growth Medium:** Use a standardized cation-adjusted Mueller-Hinton Broth (CAMHB).
- **96-Well Microtiter Plate:** Sterile, U-bottom plates are typically used.

2. Serial Dilution:

- Dispense 50 μ L of sterile broth into wells 2 through 12 of a microtiter plate row.
- Add 100 μ L of the working Enoxacin stock solution to well 1.
- Perform a two-fold serial dilution by transferring 50 μ L from well 1 to well 2, mixing, then transferring 50 μ L from well 2 to well 3, and so on, up to well 10. Discard 50 μ L from well 10.
- Well 11 serves as the growth control (no antibiotic).
- Well 12 serves as the sterility control (no bacteria).

3. Inoculation:

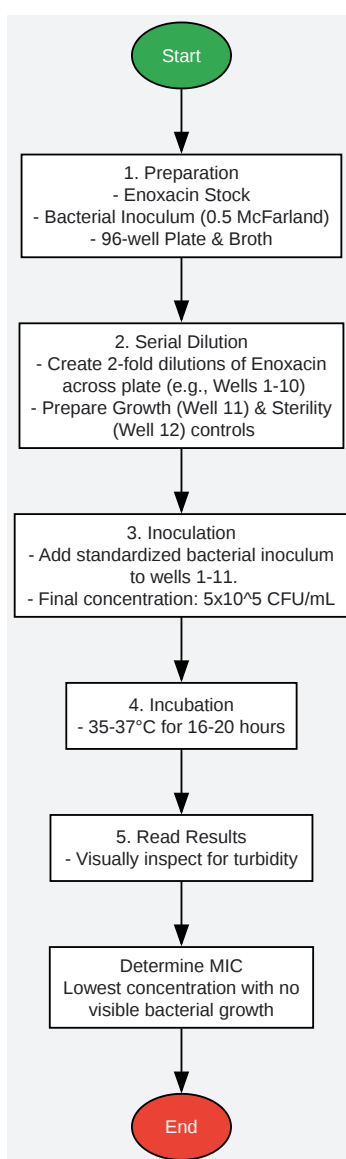
- Add 50 μ L of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 μ L.

4. Incubation:

- Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[\[23\]](#)

5. Reading Results:

- Visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the well indicates growth.
- The MIC is the lowest concentration of Enoxacin at which there is no visible growth (i.e., the first clear well).[22][23]



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- To cite this document: BenchChem. [Discovery and history of Enoxacin hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263200#discovery-and-history-of-enoxacin-hydrate]

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